molecular formula C15H17NO4 B15215984 2-(Isopropylamino)-2-oxoethyl 2H-chromene-3-carboxylate

2-(Isopropylamino)-2-oxoethyl 2H-chromene-3-carboxylate

Cat. No.: B15215984
M. Wt: 275.30 g/mol
InChI Key: FLCOITYMMGVUFX-UHFFFAOYSA-N
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Description

2-(Isopropylamino)-2-oxoethyl 2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family. Chromenes are oxygen-containing heterocycles that are widely found in natural products, pharmaceutical agents, and biologically relevant molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylamino)-2-oxoethyl 2H-chromene-3-carboxylate typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: Ethyl 2-oxo-2H-chromene-3-carboxylate

    Reagent: Isopropylamine

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)-2-oxoethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Isopropylamino)-2-oxoethyl 2H-chromene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The chromene ring structure allows for interactions with various biological molecules, influencing pathways related to inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Isopropylamino)-2-oxoethyl 2H-chromene-3-carboxylate is unique due to the presence of the isopropylamino group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

[2-oxo-2-(propan-2-ylamino)ethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C15H17NO4/c1-10(2)16-14(17)9-20-15(18)12-7-11-5-3-4-6-13(11)19-8-12/h3-7,10H,8-9H2,1-2H3,(H,16,17)

InChI Key

FLCOITYMMGVUFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)COC(=O)C1=CC2=CC=CC=C2OC1

Origin of Product

United States

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